molecular formula C14H21NO3 B3845345 1-(3,5-dimethoxybenzyl)-3-piperidinol

1-(3,5-dimethoxybenzyl)-3-piperidinol

Cat. No. B3845345
M. Wt: 251.32 g/mol
InChI Key: BCUULGGKAXRXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-3-piperidinol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MDPBP, which stands for 3,4-methylenedioxy-α-pyrrolidinobutyrophenone. MDPBP is a synthetic stimulant drug that belongs to the class of cathinones. It is a potent psychostimulant that has been found to produce effects similar to those of other stimulants such as amphetamines and cocaine.

Mechanism of Action

MDPBP works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
MDPBP has been found to produce a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances.

Advantages and Limitations for Lab Experiments

MDPBP has several advantages for use in scientific research. It is a potent stimulant that produces effects similar to those of other stimulants such as amphetamines and cocaine, making it a useful tool for studying the central nervous system. However, its use is limited due to its potential for abuse and its potential to produce adverse effects on the body.

Future Directions

There are several future directions for research on MDPBP. One area of interest is its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is its potential as a tool for studying the role of neurotransmitters in the brain and their effects on behavior. Additionally, further research is needed to better understand the long-term effects of MDPBP on the body and its potential for abuse.

Scientific Research Applications

MDPBP has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to produce an increase in the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-13-6-11(7-14(8-13)18-2)9-15-5-3-4-12(16)10-15/h6-8,12,16H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUULGGKAXRXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCCC(C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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